3',4'-Dicloro benzamil

Descripción general

Descripción

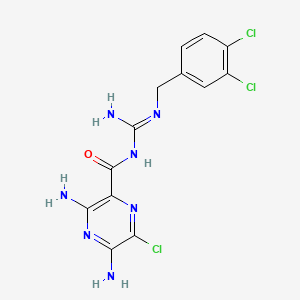

3’,4’-Dichlorobenzamil is a compound that inhibits the Na+/Ca2+ exchanger, Na+ transport, and sarcoplasmic reticulum Ca2+ release channels .

Molecular Structure Analysis

The molecular formula of 3’,4’-Dichlorobenzamil is C13H12Cl3N7O. Its average mass is 388.640 Da and its monoisotopic mass is 387.016876 Da . The compound has 8 hydrogen bond acceptors, 7 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

3’,4’-Dichlorobenzamil has a density of 1.8±0.1 g/cm3. Its molar refractivity is 90.0±0.5 cm3. The compound has a polar surface area of 145 Å2 and a molar volume of 219.3±7.0 cm3 .Aplicaciones Científicas De Investigación

Inhibición del intercambiador Na+/Ca2+

Se sabe que el 3',4'-Dicloro benzamil inhibe el intercambiador Na+/Ca2+ . Este intercambiador juega un papel crucial en el mantenimiento del equilibrio de los iones sodio y calcio en las células. Al inhibir este intercambiador, el this compound puede afectar varios procesos celulares que dependen de estos iones.

Inhibición del transporte de Na+

Además del intercambiador Na+/Ca2+, el this compound también inhibe el transporte de Na+ . El transporte de sodio es vital para muchos procesos fisiológicos, incluida la transmisión de impulsos nerviosos y la contracción muscular.

Inhibición de los canales de liberación de Ca2+ del retículo sarcoplásmico

Se ha encontrado que el this compound inhibe los canales de liberación del retículo sarcoplásmico Ca2+ . Estos canales son responsables de liberar iones calcio del retículo sarcoplásmico, una estructura que se encuentra dentro de las células musculares. Esta liberación de iones calcio desencadena la contracción muscular.

Efectos sobre el crecimiento de neuritas

La investigación ha demostrado que el this compound puede afectar el crecimiento de neuritas en las células PC12 . El crecimiento de neuritas es un proceso crítico para el desarrollo y la reparación del sistema nervioso.

Efectos sobre los canales de K+ activados por Ca2± de gran conductancia

Se ha encontrado que el this compound tiene efectos sobre los canales de K+ activados por Ca2± de gran conductancia (BKCa) en ciertas células . Estos canales juegan un papel clave en la regulación de la actividad eléctrica de las células.

Papel en la resorción ósea

Hay evidencia que sugiere que el this compound puede desempeñar un papel en la resorción ósea . La resorción ósea es el proceso mediante el cual los osteoclastos descomponen el hueso y liberan los minerales, lo que da como resultado una transferencia de calcio del fluido óseo a la sangre.

Mecanismo De Acción

Target of Action

The primary target of 3’,4’-Dichlorobenzamil is the sodium-calcium exchanger, sodium transport, and sarcoplasmic reticulum calcium release channels . These targets play a crucial role in maintaining the balance of sodium and calcium ions in cells, which is essential for various cellular functions including muscle contraction and nerve impulse transmission .

Mode of Action

3’,4’-Dichlorobenzamil interacts with its targets by inhibiting the sodium-calcium exchanger and sodium transport . This inhibition disrupts the balance of sodium and calcium ions in cells, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of the sodium-calcium exchanger and sodium transport by 3’,4’-Dichlorobenzamil affects several biochemical pathways. These include the regulation of intracellular calcium levels and the modulation of sodium-dependent transport processes . The downstream effects of these changes can impact various cellular functions, including muscle contraction and nerve impulse transmission .

Pharmacokinetics

It is known that 3’,4’-dichlorobenzamil is soluble in dmso and insoluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 3’,4’-Dichlorobenzamil’s action include changes in intracellular calcium and sodium levels due to the inhibition of the sodium-calcium exchanger and sodium transport . These changes can affect various cellular functions, including muscle contraction and nerve impulse transmission .

Action Environment

The action, efficacy, and stability of 3’,4’-Dichlorobenzamil can be influenced by various environmental factors. For example, the pH and ion concentration of the cellular environment can affect the activity of the sodium-calcium exchanger and sodium transport, and thus the action of 3’,4’-Dichlorobenzamil . Furthermore, the compound’s solubility in different solvents can influence its distribution within the body and its bioavailability .

Safety and Hazards

Propiedades

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHKWEFWXCCNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922105 | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1166-01-4 | |

| Record name | 3',4'-Dichlorobenzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of 3',4'-Dichlorobenzamil (DCB)?

A1: 3',4'-Dichlorobenzamil (DCB) primarily targets the Na+/Ca2+ exchanger (NCX) [, , , , , ]. This exchanger plays a crucial role in maintaining cellular calcium homeostasis by transporting sodium and calcium ions across the cell membrane.

Q2: How does DCB interact with the Na+/Ca2+ exchanger?

A2: DCB acts as a potent inhibitor of the Na+/Ca2+ exchanger [, , , , ]. While the exact mechanism of inhibition varies with the direction of ion transport (inward vs. outward), studies suggest that DCB competitively inhibits Ca2+ binding to the exchanger, thereby blocking its activity [].

Q3: What are the downstream effects of DCB inhibiting the Na+/Ca2+ exchanger?

A3: Inhibition of the Na+/Ca2+ exchanger by DCB leads to a variety of downstream effects, depending on the cell type and context. Some key effects include:

- Increased intracellular Ca2+ levels: Blocking the efflux of Ca2+ via NCX can lead to an accumulation of intracellular calcium [, , ]. This is crucial in cell signaling and can impact processes like muscle contraction, neurotransmission, and hormone secretion.

- Decreased intracellular Na+ levels: Inhibition of NCX can also affect sodium levels, particularly in conditions where the inward mode of the exchanger is significant []. This can influence cellular excitability and other sodium-dependent processes.

- Modulation of Ca2+-dependent signaling pathways: By altering intracellular Ca2+ levels, DCB can indirectly influence numerous Ca2+-dependent signaling pathways [, , , ]. This can have broader consequences on cellular functions like gene expression, cell growth, and apoptosis.

Q4: Can you provide specific examples of how DCB affects cellular processes by targeting the Na+/Ca2+ exchanger?

A4: Certainly. Here are some examples:

- Platelet activation: DCB inhibits platelet aggregation and integrin αIIbβ3 activation, crucial steps in blood clotting, by interfering with Na+/Ca2+ exchange-mediated inside-out signaling [, ].

- Neurite outgrowth: Studies in PC12 cells suggest that DCB inhibits neurite outgrowth, potentially by interfering with Ca2+-dependent signaling pathways downstream of the Rho-ROCK pathway [, ].

- Fluid transport: DCB inhibits prostaglandin E2-stimulated fluid transport in cultured porcine thyroid cells, implying a role for Na+/Ca2+ exchange in this process [].

- Nitric oxide synthesis: DCB blocks the facilitating effect of Na+/Ca2+ exchange on Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) [, ]. This suggests a complex interplay between NCX, Ca2+ signaling, and eNOS activity in endothelial cells.

Q5: What is the molecular formula and weight of 3',4'-Dichlorobenzamil (DCB)?

A5: The molecular formula of 3',4'-Dichlorobenzamil is C16H15Cl2N7O and its molecular weight is 392.25 g/mol.

Q6: How do structural modifications of amiloride, the parent compound of DCB, affect its activity on the Na+/Ca2+ exchanger?

A6: Studies have shown that hydrophobic substitutions at the terminal nitrogen of the guanidinium group in amiloride significantly enhance its inhibitory potency towards the Na+/Ca2+ exchanger []. DCB, with its two chlorine atoms at the 3' and 4' positions of the benzoyl ring, exemplifies this trend, being a much more potent inhibitor compared to amiloride itself.

Q7: What in vitro models have been used to study the effects of DCB?

A7: Researchers have employed various in vitro models to investigate the effects of DCB, including:

- Membrane vesicles: Isolated cardiac sarcolemmal membrane vesicles have been instrumental in characterizing DCB's inhibitory effects on the Na+/Ca2+ exchanger [, ].

- Cultured cells: Studies utilizing cultured cells, such as human umbilical vein endothelial cells (HUVECs), mouse aortic smooth muscle cells (MASMCs), and PC12 cells, have provided insights into DCB's effects on various cellular processes like BKCa channel activity, neurite outgrowth, and nitric oxide synthesis [, , , , , ].

- Isolated tissues: Experiments on isolated tissues, like rat resistance arteries, rabbit kidney tubules, and porcine thyroid cells, have helped elucidate the role of Na+/Ca2+ exchange in regulating vascular tone, fluid transport, and hormone-stimulated responses [, , ].

Q8: What in vivo models have been used to study the effects of DCB?

A8: While the provided papers primarily focus on in vitro studies, a few mention in vivo experiments, for example:

- Rat model of hypertension: DCB was shown to reduce blood pressure in spontaneously hypertensive rats, suggesting a potential role in regulating blood pressure [].

- Guinea pig papillary muscle: In isolated, electrically stimulated guinea pig papillary muscles, DCB was found to decrease contractile force, providing evidence for its effects on cardiac muscle contractility [].

Q9: What are the potential cytotoxic effects of DCB?

A9: Studies have shown that DCB can induce cell death in isolated rat cardiac myocytes in a dose-dependent manner []. The specific mechanisms underlying this toxicity are not fully elucidated but likely involve disruption of cellular calcium homeostasis and subsequent activation of cell death pathways.

Q10: Are there alternative compounds that target the Na+/Ca2+ exchanger with potentially different selectivity profiles compared to DCB?

A10: Yes, several compounds target the Na+/Ca2+ exchanger with varying selectivity profiles. Some examples include:

- KB-R7943: This compound exhibits a different structure-activity relationship compared to amiloride derivatives and has shown promising results in inhibiting the Na+/Ca2+ exchanger in various cell types [, , ].

- Bepridil: Initially developed as a calcium channel blocker, bepridil has also been found to inhibit the Na+/Ca2+ exchanger [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.